METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE
Overview
Description
METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a chromen-2-one core structure
Preparation Methods
The synthesis of METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions to form the chromen-2-one structure.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Methoxylation: The methoxy group is added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Final esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
METHYL 2-{5-[(4-FLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE can be compared with other similar compounds, such as:
METHYL 2-{5-[(4-CHLOROPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
METHYL 2-{5-[(4-METHOXYPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE: The presence of a methoxyphenyl group can influence the compound’s solubility and interaction with biological targets.
METHYL 2-{5-[(4-BROMOPHENYL)METHOXY]-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE: The bromophenyl group may enhance the compound’s ability to participate in certain types of chemical reactions, such as halogenation.
Properties
IUPAC Name |
methyl 2-[5-[(4-fluorophenyl)methoxy]-4,7-dimethyl-2-oxochromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-12-8-17(26-11-14-4-6-15(22)7-5-14)20-13(2)16(10-19(23)25-3)21(24)27-18(20)9-12/h4-9H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCROVARAIMJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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